molecular formula C19H14O4 B14254363 (2S)-2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid CAS No. 168032-06-2

(2S)-2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid

Cat. No.: B14254363
CAS No.: 168032-06-2
M. Wt: 306.3 g/mol
InChI Key: NTSHDLRBEQWVJT-IBGZPJMESA-N
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Description

(2S)-2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring fused with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with appropriate aldehydes under acidic conditions to form the benzodioxole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .

Scientific Research Applications

(2S)-2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid lies in its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

CAS No.

168032-06-2

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

(2S)-2-methyl-2-naphthalen-2-yl-1,3-benzodioxole-4-carboxylic acid

InChI

InChI=1S/C19H14O4/c1-19(14-10-9-12-5-2-3-6-13(12)11-14)22-16-8-4-7-15(18(20)21)17(16)23-19/h2-11H,1H3,(H,20,21)/t19-/m0/s1

InChI Key

NTSHDLRBEQWVJT-IBGZPJMESA-N

Isomeric SMILES

C[C@@]1(OC2=CC=CC(=C2O1)C(=O)O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1(OC2=CC=CC(=C2O1)C(=O)O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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